molecular formula C16H17N5OS2 B2717216 (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1171767-34-2

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2717216
CAS No.: 1171767-34-2
M. Wt: 359.47
InChI Key: FNPNVKRYPNPQJI-UHFFFAOYSA-N
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Description

“(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a complex organic compound. Unfortunately, there is limited information available specifically for this compound .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A significant area of research for derivatives of the specified compound involves their synthesis and evaluation for antimicrobial activity. For instance, Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives with antimicrobial properties by condensing acid chlorides with 2-hydroxyethyl piperazine and 2,3-dichloropiperazine. These compounds exhibited variable and modest activity against bacteria and fungi, indicating their potential in antimicrobial drug development (N. Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011).

Antioxidant and Antimicrobial Potential

Gharu (2014) synthesized a new class of thiadiazole compounds containing the N-methyl piperazine moiety using a microwave-assisted green synthetic approach. These compounds were evaluated for their antioxidant and antibacterial activities, characterized by spectral methods, indicating their utility in pharmaceutical applications (Chandra Prakash Gharu, 2014).

Anti-mycobacterial Chemotypes

Another research focus has been the identification of new anti-mycobacterial chemotypes. Pancholia et al. (2016) designed, synthesized, and evaluated benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as anti-mycobacterial agents. Several compounds showed promising activity against the Mycobacterium tuberculosis H37Rv strain, highlighting their potential as anti-tubercular agents (S. Pancholia et al., 2016).

Synthesis and Biological Activities

Research on the synthesis and biological activities of novel 1,3,4-thiadiazole amide derivatives containing piperazine has also been conducted. Xia (2015) reported the synthesis of compounds showing inhibitory effects on Xanthomonas campestris pv. oryzae and certain antiviral activity against tobacco mosaic virus, indicating their agricultural applications (Z. Xia, 2015).

Antitumor Activity

The potential antitumor activity of related compounds has been explored as well. Bhole and Bhusari (2011) synthesized compounds demonstrating inhibitory effects on the growth of various cancer cell lines, especially leukemia, non-small lung cancer, and renal cancer, suggesting their relevance in cancer research (R. Bhole & K. Bhusari, 2011).

Properties

IUPAC Name

[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS2/c1-10-3-4-12-13(9-10)23-16(17-12)21-7-5-20(6-8-21)15(22)14-11(2)18-19-24-14/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPNVKRYPNPQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=C(N=NS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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